1-(2H-1,3-benzodioxol-5-yl)-2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)ethan-1-one
Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a benzodioxole ring, an indole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the indole and thiazole moieties through various coupling reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 1-(2H-1,3-benzodioxol-5-yl)-2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)-2-(2-oxoethyl)thiazole
- 1-(2H-1,3-benzodioxol-5-yl)-2-(2-oxoethyl)indole
- 1-(2H-1,3-benzodioxol-5-yl)-2-(2-oxoethyl)benzothiazole
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-2-({4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}sulfanyl)ethan-1-one is unique due to its combination of a benzodioxole ring, an indole moiety, and a thiazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-(2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c25-18(15-5-6-19-20(9-15)28-13-27-19)12-30-22-23-16(11-29-22)10-21(26)24-8-7-14-3-1-2-4-17(14)24/h1-6,9,11H,7-8,10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUNVXDHDFUZRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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